

# GSK3395879: A Comparative Guide to its Selectivity Profile Against Other TRP Channels

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK3395879

Cat. No.: B15577275

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GSK3395879** is a potent and highly selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a variety of physiological processes. This guide provides a comprehensive comparison of the selectivity profile of **GSK3395879** against other members of the TRP channel family, supported by available experimental data and detailed methodologies.

## Selectivity Profile of GSK3395879

**GSK3395879** demonstrates exceptional selectivity for the human TRPV4 channel, with a reported half-maximal inhibitory concentration (IC<sub>50</sub>) of 1 nM.<sup>[1]</sup> While specific quantitative data for **GSK3395879** against a full panel of TRP channels is not readily available in the public domain, data from a closely related and structurally similar compound, GSK2193874, provides strong evidence for the selectivity of this chemical series.

The table below summarizes the inhibitory activity of GSK2193874 against a panel of other TRP channels. This data highlights the significant selectivity of this class of compounds for TRPV4.

Target TRP Channel	IC50 (μM)	Fold Selectivity vs. hTRPV4 (based on GSK3395879 IC50)
hTRPV4 (GSK3395879)	0.001[1]	1
TRPV1	> 25	> 25,000
TRPA1	> 25	> 25,000
TRPC3	> 25	> 25,000
TRPC6	> 25	> 25,000
TRPM8	> 25	> 25,000

Data for TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 are for the related compound GSK2193874 and are used here to illustrate the likely selectivity profile of **GSK3395879**.

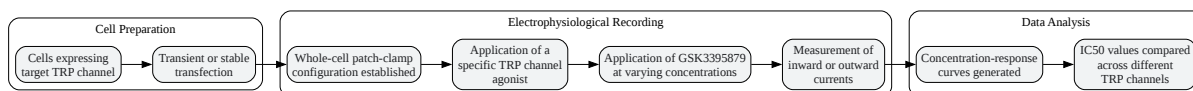
## Experimental Protocols

The determination of the selectivity profile of compounds like **GSK3395879** typically involves two primary experimental methodologies: patch-clamp electrophysiology and intracellular calcium imaging assays.

### Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel.

Experimental Workflow:



[Click to download full resolution via product page](#)

Figure 1. Workflow for Patch-Clamp Electrophysiology.

#### Detailed Methodology:

- **Cell Line Preparation:** Human embryonic kidney (HEK293) cells are commonly used and are transiently or stably transfected to express the human TRP channel of interest (e.g., TRPV4, TRPV1, TRPA1, etc.).
- **Electrophysiological Recordings:** Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, and 10 glucose, adjusted to a pH of 7.4. The intracellular pipette solution usually contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 4 Mg-ATP, with a pH of 7.2.
- **Channel Activation and Inhibition:** Cells are held at a holding potential of -60 mV. The specific agonist for the TRP channel being tested is applied to elicit a baseline current. Following stabilization of the agonist-induced current, **GSK3395879** is applied at increasing concentrations to determine its inhibitory effect.
- **Data Analysis:** The magnitude of the current inhibition at each concentration of **GSK3395879** is measured. This data is then used to construct a concentration-response curve, from which the IC<sub>50</sub> value is calculated.

## Intracellular Calcium Imaging

This high-throughput method measures changes in intracellular calcium concentration ([Ca<sup>2+</sup>]) as an indicator of TRP channel activity.

#### Experimental Workflow:



[Click to download full resolution via product page](#)

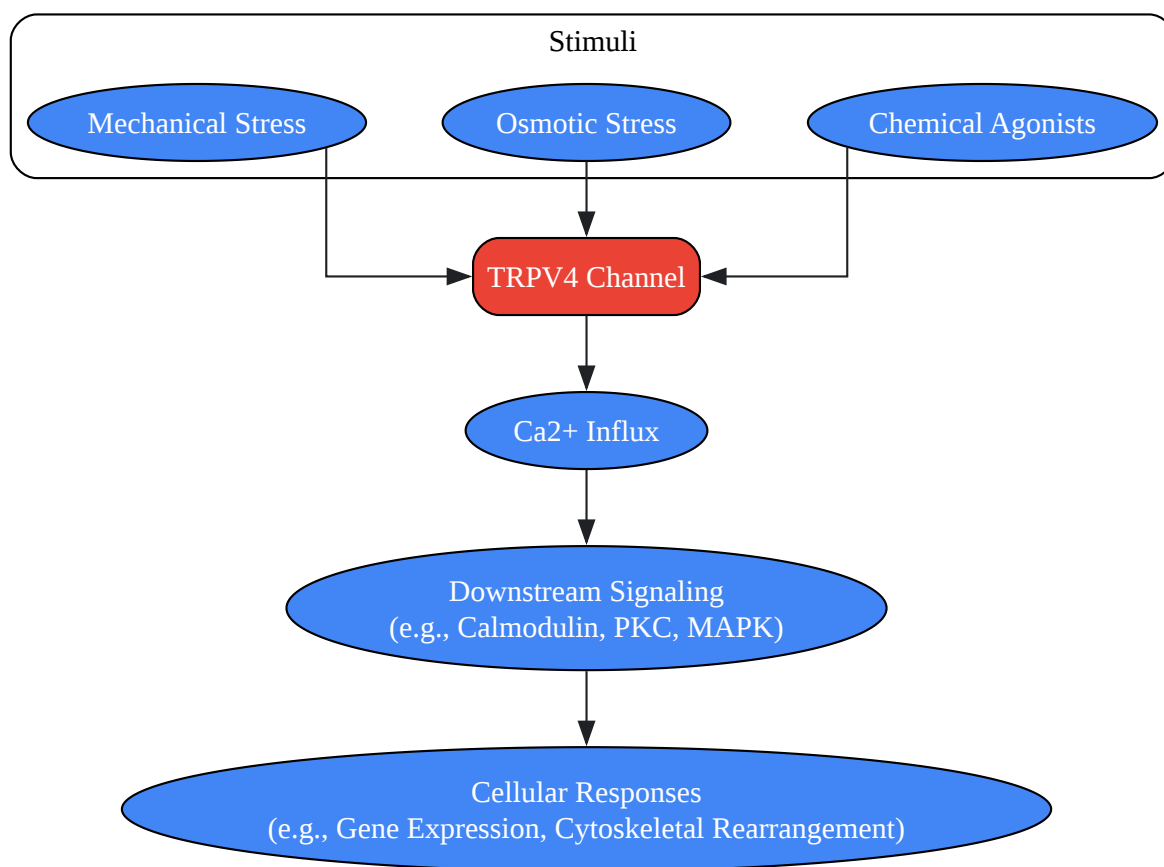
Figure 2. Workflow for Calcium Imaging Assay.

#### Detailed Methodology:

- **Cell Preparation:** Cells stably expressing the target human TRP channel are seeded into 96- or 384-well black-walled, clear-bottom plates.
- **Dye Loading:** The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.
- **Compound and Agonist Addition:** A baseline fluorescence reading is taken. **GSK3395879** is then added to the wells at various concentrations and incubated for a specific period. Subsequently, a specific agonist for the target TRP channel is added to stimulate calcium influx.
- **Fluorescence Measurement:** The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
- **Data Analysis:** The inhibitory effect of **GSK3395879** at each concentration is calculated relative to the response induced by the agonist alone. This data is used to generate a concentration-response curve and determine the IC50 value.

## TRPV4 Signaling Pathways

Activation of the TRPV4 channel leads to an influx of cations, primarily Ca<sup>2+</sup>, which triggers various downstream signaling cascades.



[Click to download full resolution via product page](#)

Figure 3. Simplified TRPV4 Activation and Signaling.

## Conclusion

The available data strongly indicates that **GSK3395879** is a highly selective antagonist for the TRPV4 channel. Its minimal activity against other tested TRP channels, as inferred from the closely related compound GSK2193874, underscores its potential as a precise pharmacological tool for investigating the physiological and pathophysiological roles of TRPV4. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of the selectivity of this and other TRP channel modulators.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK3395879: A Comparative Guide to its Selectivity Profile Against Other TRP Channels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577275#selectivity-profile-of-gsk3395879-against-other-trp-channels]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)